molecular formula C15H15N3 B11870357 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine

2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine

Katalognummer: B11870357
Molekulargewicht: 237.30 g/mol
InChI-Schlüssel: PWTYSHQJKMAVEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a phenyl group at the 3-position and an ethanamine substituent at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine typically involves the cyclocondensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the use of a one-pot cyclocondensation reaction without the need for metal catalysts or highly sensitive Lewis acids . The reaction conditions often include heating the reactants in a suitable solvent, such as acetonitrile, to facilitate the formation of the imidazo[1,5-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method allows for rapid heating and uniform energy distribution, which can significantly reduce reaction times and improve overall productivity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine substituent allows for further functionalization, making it a versatile scaffold for various applications.

Eigenschaften

Molekularformel

C15H15N3

Molekulargewicht

237.30 g/mol

IUPAC-Name

2-(3-phenylimidazo[1,5-a]pyridin-1-yl)ethanamine

InChI

InChI=1S/C15H15N3/c16-10-9-13-14-8-4-5-11-18(14)15(17-13)12-6-2-1-3-7-12/h1-8,11H,9-10,16H2

InChI-Schlüssel

PWTYSHQJKMAVEV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.